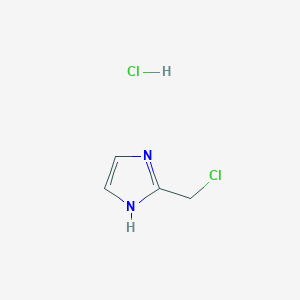

2-(chloromethyl)-1H-imidazole Hydrochloride

Vue d'ensemble

Description

2-(chloromethyl)-1H-imidazole Hydrochloride is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1H-imidazole Hydrochloride typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid, which produces 2-(chloromethyl)-1H-imidazole. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(chloromethyl)-1H-imidazole Hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and amino-imidazoles.

Oxidation: Products include imidazole carboxylic acids and imidazole aldehydes.

Reduction: Products include methyl-imidazoles.

Applications De Recherche Scientifique

2-(Chloromethyl)-1H-imidazole hydrochloride and its derivatives exhibit a range of biological activities, making them valuable in pharmacological research.

Antimicrobial Activity: Imidazole derivatives have demonstrated antimicrobial properties, inhibiting the growth of various bacterial strains. For example, one study showed that a related compound, 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride, is effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) | Source |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

Antitumor Activity: These compounds have shown promising antitumor effects by inducing apoptosis in cancer cells, particularly in breast and leukemia cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action | Source |

|---|---|---|---|

| MCF-7 (Breast) | 15.0 | Induces apoptosis through caspase activation pathways | |

| A549 (Lung) | 12.5 | Cell cycle arrest | |

| HeLa (Cervical) | 20.0 | Cytotoxic effects | |

| U-937 (Leukemia) | 30.0 | Inhibits cell proliferation |

Enzyme Inhibition: The compounds can inhibit specific enzymes involved in metabolic pathways, contributing to their antitumor effects.

Receptor Interaction: They may interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions such as proliferation and apoptosis.

Other Activities: Additionally, some synthesized imidazoles have demonstrated fungicidal activity, inhibiting fungal growth at varying concentrations . Certain derivatives have shown activity against Leishmania donovani, a causative agent of visceral leishmaniasis .

Safety and Hazards

This compound is classified as an irritant . It can cause skin and eye irritation and may cause respiratory irritation .

- Skin Irrit. 2 (100%)

- Eye Dam. 1 (50%)

- Eye Irrit. 2 (50%)

- STOT SE 3 (100%)

- H315: Causes skin irritation.

- H318: Causes serious eye damage.

- H335: May cause respiratory irritation.

- P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.

Case Studies

Antimicrobial Efficacy: Studies have evaluated the antimicrobial activity of imidazole derivatives, including 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride, against various bacterial strains, showing significant inhibition rates comparable to standard antibiotics.

Antitumor Research: Preclinical studies have tested these compounds against human tumor cell lines, with promising results in inhibiting cell growth, particularly in breast cancer models (MCF-7), where they induced apoptosis through caspase activation pathways.

Applications

- Biomedical Research: Utilized in various research applications .

- Clinical Diagnostics: Useful in diagnostic applications .

- Forensic Work: Employed in forensic applications .

- Synthesis of Active Molecules: Used as a building block for synthesizing molecules with biological activity, such as antimicrobial and antitumor agents.

Mécanisme D'action

The mechanism of action of 2-(chloromethyl)-1H-imidazole Hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The compound can interact with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(chloromethyl)pyridine Hydrochloride

- 2-(chloromethyl)benzimidazole Hydrochloride

- 2-(chloromethyl)thiazole Hydrochloride

Uniqueness

2-(chloromethyl)-1H-imidazole Hydrochloride is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industrial processes.

Activité Biologique

2-(Chloromethyl)-1H-imidazole Hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₄H₅ClN₂

- CAS Number : 71670-77-4

- Molecular Weight : 110.55 g/mol

The compound contains a chloromethyl group attached to an imidazole ring, which is known for its diverse biological activities. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered cell signaling and proliferation pathways.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels by modulating the activity of proteins involved in ROS production and detoxification .

- Cell Death Pathways : The compound has been linked to the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This is mediated through its interaction with heat shock protein 90 (HSP90), which plays a role in protein folding and stability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate and ovarian cancer cells. For instance, it demonstrated an IC₅₀ value of 2.76 µM against OVXF 899 cell lines, indicating potent antitumor activity .

| Cell Line | IC₅₀ (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| PRXF 22Rv1 | 1.143 |

Mechanistic Insights

The mechanism underlying its antitumor effects involves:

- Inhibition of HSP90 : By inhibiting HSP90, the compound prevents the degradation of GPX4, an enzyme crucial for reducing lipid peroxides, thus blocking ferroptosis and promoting cell survival under oxidative stress conditions .

- Induction of Apoptosis : The compound's ability to generate ROS can lead to DNA damage and subsequent apoptosis in cancer cells, as evidenced by increased p53 phosphorylation and upregulation of pro-apoptotic factors .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Study on Human Melanoma Cells : A study demonstrated that the compound sensitized A375 melanoma cells to radiation therapy by enhancing ROS production, leading to increased DNA damage and apoptosis .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in significant tumor reduction in xenograft models, highlighting its potential as a therapeutic agent against aggressive tumors .

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial:

- Toxicity Reports : Acute toxicity studies indicate that while the compound can be harmful if ingested or inhaled, no chronic adverse effects have been reported under controlled exposure scenarios .

- Irritation Potential : The compound is classified as causing skin irritation and serious eye damage upon contact; therefore, appropriate safety measures should be taken during handling .

Propriétés

IUPAC Name |

2-(chloromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBZNZWJLAXIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375418 | |

| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71670-77-4 | |

| Record name | 71670-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.